

"DNA Gyrase-IN-3" supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DNA Gyrase-IN-3	
Cat. No.:	B12415700	Get Quote

Application Notes and Protocols for DNA Gyrase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Gyrase-IN-3 is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2][3] This enzyme is a well-validated target for antibacterial drug discovery due to its absence in higher eukaryotes.[4] **DNA Gyrase-IN-3** specifically targets the GyrB subunit, inhibiting its ATPase activity, which is crucial for the enzyme's function in introducing negative supercoils into DNA.[1][3][5] These application notes provide detailed information on the procurement, handling, and application of **DNA Gyrase-IN-3** in common experimental settings.

Supplier and Purchasing Information

DNA Gyrase-IN-3 is available from several suppliers for research purposes. Below is a summary of purchasing information from prominent vendors.



Supplier	Catalog Number	Available Quantities	Purity	Storage Conditions
MedChemExpres s	HY-147819	10 mM (in 1 mL DMSO), 5 mg, 10 mg, 50 mg, 100 mg	>98%	Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month
TargetMol	T78776	25 mg	Not specified	-20°C[1]
Nordic Biosite	T78776-25mg	25 mg	Not specified	-20°C[1]

Quantitative Data

DNA Gyrase-IN-3 exhibits potent inhibitory activity against bacterial DNA gyrase. The following table summarizes its reported inhibitory concentrations.

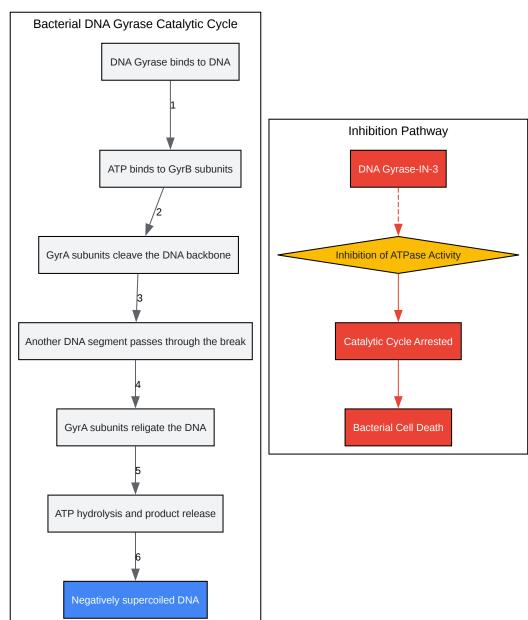
Target	Assay	IC50 Value	Reference
Bacterial DNA Gyrase B	Not specified	< 10 nM	[1][3]
E. coli DNA Gyrase	Supercoiling Assay	5.41-15.64 μM	[2][6]

Note: Further studies are required to determine the Minimum Inhibitory Concentrations (MICs) of **DNA Gyrase-IN-3** against a broad panel of bacterial strains.

Mechanism of Action

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[5] Its catalytic cycle involves the binding of ATP to the GyrB subunits, which drives the conformational changes necessary for DNA cleavage, strand passage, and re-ligation, ultimately introducing negative supercoils into the DNA.[4][7] **DNA Gyrase-IN-3** acts as a competitive inhibitor of the ATPase activity of the GyrB subunit, thereby preventing the enzyme from completing its catalytic cycle and leading to the inhibition of DNA replication and transcription, which ultimately results in bacterial cell death.[1][3]





Mechanism of DNA Gyrase Inhibition by DNA Gyrase-IN-3

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Caption: Inhibition of the DNA gyrase catalytic cycle by **DNA Gyrase-IN-3**.

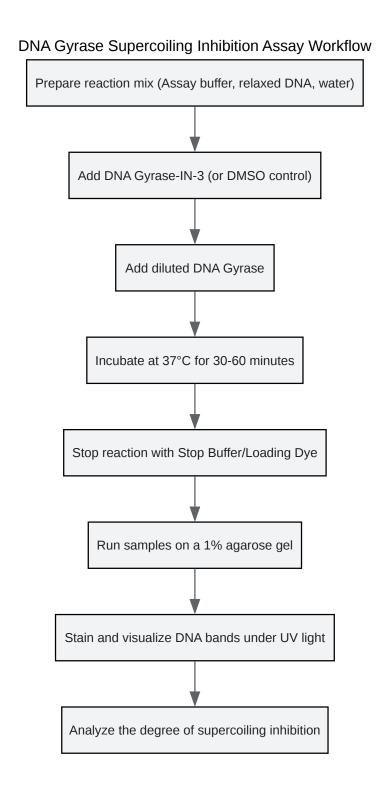


Experimental Protocols DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from standard procedures for assessing the inhibition of DNA gyrase activity.[8][9]

- a. Materials:
- DNA Gyrase-IN-3
- E. coli DNA Gyrase (e.g., from New England BioLabs or Inspiralis)[8]
- Relaxed covalently closed circular (ccc) plasmid DNA (e.g., pBR322)
- 5X Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM
 DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
- Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
- Stop Buffer/Loading Dye (e.g., containing SDS and a tracking dye)
- Agarose
- TAE or TBE buffer
- Ethidium bromide or other DNA stain
- DMSO (for dissolving the inhibitor)
- b. Experimental Workflow:





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Caption: Workflow for the DNA gyrase supercoiling inhibition assay.



c. Detailed Protocol:

- Prepare a stock solution of DNA Gyrase-IN-3 in DMSO. Further dilute in the reaction buffer to achieve the desired final concentrations.
- On ice, prepare a reaction mixture containing 5X Gyrase Assay Buffer, relaxed cccDNA (e.g., 0.5 μg), and sterile water to the desired volume.
- Aliquot the reaction mixture into microcentrifuge tubes.
- Add varying concentrations of DNA Gyrase-IN-3 to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Add E. coli DNA gyrase (typically 1-2 units) to all tubes except the negative control.
- Mix gently and incubate the reactions at 37°C for 30-60 minutes.
- Stop the reaction by adding the Stop Buffer/Loading Dye.
- Load the samples onto a 1% agarose gel in TAE or TBE buffer.
- Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
- Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The
 inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and
 an increase in relaxed DNA compared to the positive control.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol describes the determination of the MIC of **DNA Gyrase-IN-3** using the broth microdilution method.

- a. Materials:
- DNA Gyrase-IN-3
- Bacterial strains of interest



- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- b. Protocol:
- Prepare a stock solution of **DNA Gyrase-IN-3** in a suitable solvent (e.g., DMSO).
- Prepare serial two-fold dilutions of the compound in the broth medium in the wells of a 96well plate.
- Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
- Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
- Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

Troubleshooting

- No inhibition observed in the gyrase assay:
 - Check the activity of the DNA gyrase enzyme.
 - Ensure the correct concentration of ATP is present in the reaction buffer.
 - Verify the concentration and purity of DNA Gyrase-IN-3.
- Precipitation of the compound in the MIC assay:



- Ensure the final concentration of the solvent (e.g., DMSO) is not inhibitory to the bacteria and allows for complete dissolution of the compound.
- Consider using a different solvent or a solubilizing agent.

Safety Precautions

DNA Gyrase-IN-3 is for research use only. Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

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- To cite this document: BenchChem. ["DNA Gyrase-IN-3" supplier and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415700#dna-gyrase-in-3-supplier-and-purchasing-information]



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